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Compound of Interest

Compound Name:
1-(3-Hydroxy-5-

methylphenyl)ethanone

CAS No.: 43113-93-5

Cat. No.: B3137022

Get Quote

Executive Summary
1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), also known as 3'-hydroxy-5'-

methylacetophenone, represents a versatile 1,3,5-trisubstituted benzene scaffold.[1][2] Its

unique substitution pattern—comprising a strongly activating hydroxyl group, a moderately

activating methyl group, and a deactivating acetyl group—creates a distinct electronic

landscape that governs its reactivity with electrophiles.[3]

This guide provides a deep mechanistic analysis of its reactivity, focusing on regioselective

electrophilic aromatic substitution (EAS), carbonyl side-chain modifications (Claisen-Schmidt),

and phenolic O-functionalization.[1][3] It is designed for medicinal chemists leveraging this

scaffold for the synthesis of chalcones, chromones, and bioactive heterocycles.[3]

Mechanistic Analysis & Reactivity Landscape[1]
Electronic and Steric Topography
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The molecule features three substituents in a meta relationship to one another. To predict

regioselectivity, we must analyze the superimposed directing effects of the Hydroxyl (C3),

Methyl (C5), and Acetyl (C1) groups.[3]

Position
Electronic
Influence

Steric Environment
Reactivity
Prediction

C2

Ortho to OH (Strong

Act.), Para to Me

(Weak Act.), Ortho to

Acetyl (Deact.)[1]

High Hindrance:

Flanked by OH and

Acetyl.[4]

Low: Sterically

crowded; electronic

activation is

counteracted by the

adjacent electron-

withdrawing acetyl.[1]

C4

Ortho to OH (Strong

Act.), Ortho to Me

(Weak Act.), Para to

Acetyl (Deact.)[3]

Moderate Hindrance:

Flanked by OH and

Me.

Highest: The "sweet

spot" of activation. It

resides between two

activators and is

furthest from the bulky

acetyl group.

C6

Para to OH (Strong

Act.), Ortho to Me

(Weak Act.), Ortho to

Acetyl (Deact.)[3]

High Hindrance:

Flanked by Me and

Acetyl.

Moderate: Activated

by p-OH, but sterically

hindered by the acetyl

group.[1]

Conclusion: The C4 position is the kinetic and thermodynamic favorite for Electrophilic Aromatic

Substitution (EAS) due to the cooperative activating effects of the hydroxyl and methyl groups

and lower steric penalty compared to C2 and C6.

Visualization: Reactivity Hotspots
The following diagram maps the primary reaction vectors for this scaffold.
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Caption: Reactivity map highlighting the C4 regioselectivity for EAS and side-chain vectors.[1]

Key Reaction Pathways[1][3]
Electrophilic Aromatic Substitution (EAS)
Unlike simple acetophenones, the 3-hydroxy group dominates the directing effects.[1]

Bromination: Reaction with

in acetic acid typically yields the 4-bromo derivative.[1] The C2 position is protected by the
acetyl group's steric bulk and electron-withdrawing inductive effect.[1]

Nitration: Controlled nitration (e.g.,

) targets C4.[3] However, strong acidic conditions can lead to ipso-substitution or oxidation of
the methyl group if not carefully controlled.[1]

Claisen-Schmidt Condensation (Chalcone Synthesis)
The acetyl group at C1 contains acidic

-protons (

).[1] In the presence of a base (KOH or NaOH) and an aromatic aldehyde, the enolate attacks
the aldehyde to form an

-unsaturated ketone (chalcone).[3]
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Mechanism:

Deprotonation: Base removes an

-proton from the acetyl group to form an enolate.[1]

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.

Dehydration: The resulting

-hydroxy ketone undergoes E1cB elimination to form the conjugated enone.[1]

Significance: This is the primary route for synthesizing antioxidant and anti-inflammatory

agents from this scaffold.

O-Functionalization
The phenolic hydroxyl (

) is readily deprotonated by weak bases (

).[1][3]

Reaction:

reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).[3]

Protection: Essential if the EAS reaction requires non-acidic conditions or to prevent side

reactions at the phenol during oxidation steps.

Detailed Experimental Protocol: Synthesis of
Chalcone Derivatives
This protocol describes the synthesis of a chalcone derivative via Claisen-Schmidt

condensation, a critical workflow for drug discovery applications involving this scaffold.[1]

Target Reaction:

Reagents & Equipment
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Substrate: 1-(3-Hydroxy-5-methylphenyl)ethanone (1.0 eq)

Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 eq)[1][3]

Base: Potassium Hydroxide (KOH) pellets (3.0 eq)

Solvent: Ethanol (Absolute)[1][3]

Quenching: 1M HCl, Ice water

Step-by-Step Methodology
Solution Preparation: Dissolve 1-(3-Hydroxy-5-methylphenyl)ethanone (5 mmol) and the

aromatic aldehyde (5.5 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

Catalyst Addition: Prepare a solution of KOH (15 mmol) in a minimum amount of water

(approx. 1-2 mL) and add it dropwise to the stirring ethanolic solution.

Note: The solution will likely darken (yellow/orange) indicating enolate formation.

Reaction Phase: Stir the mixture at room temperature for 12–24 hours.

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active

spot with a lower

than the aldehyde but higher than the starting ketone.[1]

Work-up:

Pour the reaction mixture into 100 mL of crushed ice/water.

Acidify carefully with 1M HCl to pH ~3-4.[1] This protonates the phenolate (regenerating

the -OH) and precipitates the chalcone.[1]

Purification:

Filter the precipitate under vacuum.

Wash the solid with cold water (
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) to remove salts.

Recrystallize from hot ethanol or EtOH/Water mixture.

Process Logic Diagram

Start: Dissolve Ketone & Aldehyde
in EtOH

Add aq. KOH (3.0 eq)
Dropwise

Stir RT (12-24h)
Monitor TLC

Pour into Ice Water
Acidify with HCl to pH 4

Filter Precipitate
Wash with cold H2O

Recrystallize
(EtOH)

Click to download full resolution via product page

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Data Summary: Regioselectivity & Conditions[3][5]
[6]
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Reaction Type Reagent Primary Site Yield (Typical) Notes

Bromination C4 75-85%

C4 is activated

by ortho-OH and

ortho-Me.[1]

Nitration C4 60-70%

Requires low

temp to prevent

oxidation.[1][3]

Aldol Cond. Acetyl-CH3 80-95%

Forms Chalcone.

[1] Phenol

protection not

strictly required.

O-Alkylation Phenolic O >90%

Standard

Williamson Ether

synthesis.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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